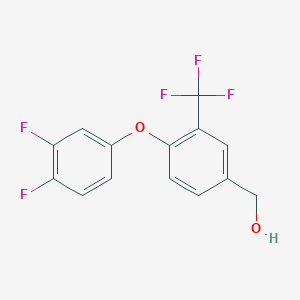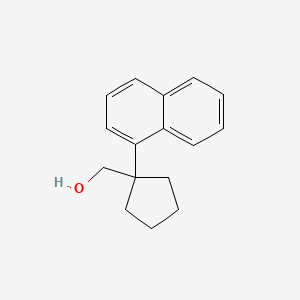
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:
2-Chloro-4-nitroaniline+Isopropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Amino-4-nitro-phenyl)-4-isopropyl-piperazine.
Reduction: Formation of 1-(2-Chloro-4-amino-phenyl)-4-isopropyl-piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but different functional groups.
4-Chloro-2-nitrophenol: Another related compound with a different arrangement of chlorine and nitro groups.
2,6-Dichloro-4-nitrophenol: A compound with additional chlorine atoms, leading to different chemical properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine is unique due to its specific combination of functional groups and its potential applications in various fields. Its piperazine backbone and the presence of both chlorine and nitro groups contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
915020-66-5 |
|---|---|
Formule moléculaire |
C13H18ClN3O2 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
1-(2-chloro-4-nitrophenyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H18ClN3O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 |
Clé InChI |
RZCRPRFBKSBAGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


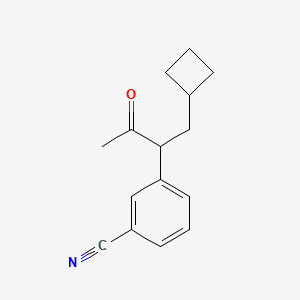
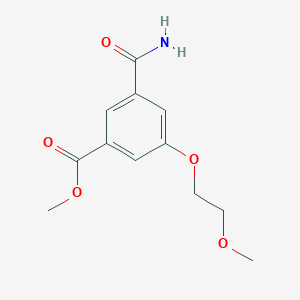
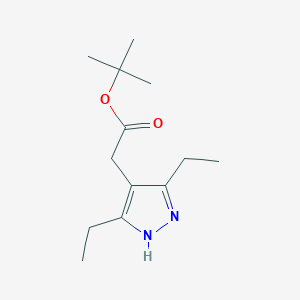

![1-[5-(Difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid](/img/structure/B8419572.png)
![3-[(4-Methoxyphenyl)sulfonyl]propan-1-al](/img/structure/B8419579.png)

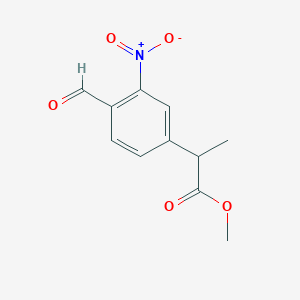
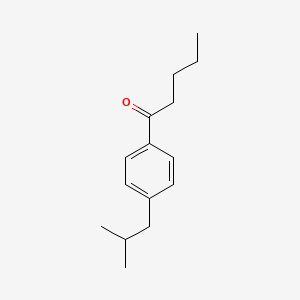


![tert-butyl 6-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1,4-oxazepane-4-carboxylate](/img/structure/B8419600.png)
